molecular formula C4H2N2OS B15250397 4-Hydroxythiazole-2-carbonitrile

4-Hydroxythiazole-2-carbonitrile

Cat. No.: B15250397
M. Wt: 126.14 g/mol
InChI Key: DDMPYHHIFSTBTK-UHFFFAOYSA-N
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Description

4-Hydroxythiazole-2-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 2-position. The hydroxyl group confers polarity and hydrogen-bonding capacity, while the nitrile group enhances electrophilicity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C4H2N2OS

Molecular Weight

126.14 g/mol

IUPAC Name

4-hydroxy-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C4H2N2OS/c5-1-4-6-3(7)2-8-4/h2,7H

InChI Key

DDMPYHHIFSTBTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxythiazole-2-carbonitrile typically involves the reaction of a nitrile, such as pyridine-2-carbonitrile, with hydrogen sulfide. This reaction forms the thiazole ring, and subsequent hydroxylation at the 4-position yields the desired compound . The reaction conditions often include the use of a base and a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Scientific Research Applications

4-Hydroxythiazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxythiazole-2-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 4-Hydroxythiazole-2-carbonitrile, highlighting substituent effects:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Applications
This compound C₄H₂N₂OS 126.14 (theoretical) -OH (4), -CN (2) High polarity, hydrogen-bond donor/acceptor
4-Methylthiazole-2-carbonitrile C₅H₄N₂S 124.16 -CH₃ (4), -CN (2) Lipophilic, used in organic synthesis
4-Chlorothiazole-2-carbonitrile C₄HClN₂S 144.58 -Cl (4), -CN (2) Electrophilic, potential leaving group reactivity
4-Aminothiazole-2-carbonitrile C₄H₃N₃S 125.15 (theoretical) -NH₂ (4), -CN (2) Strong electron-donating, basicity
1,3-Thiazole-4-carbonitrile C₄H₂N₂S 110.14 -CN (4) π-π stacking, hydrogen bonding in crystal lattice
4-Methylthiazole-2-carbonitrile
  • Synthesis : Prepared via nucleophilic substitution or cyclization reactions, as seen in thiazole-carbonitrile derivatives .
  • Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) due to stable thiazole backbone .
4-Chlorothiazole-2-carbonitrile
  • Reactivity : The chlorine atom acts as an electron-withdrawing group, activating the thiazole ring for nucleophilic aromatic substitution (e.g., Suzuki coupling) .
  • Physical Properties : Higher molar mass (144.58 g/mol) and density compared to hydroxyl/methyl analogs.
4-Aminothiazole-2-carbonitrile
  • Electronic Effects: The amino group (-NH₂) donates electrons, increasing ring basicity and enabling participation in hydrogen bonding or coordination chemistry .
  • Biological Relevance: Similar amino-substituted thiazoles are explored in antimicrobial agents.
1,3-Thiazole-4-carbonitrile
  • Crystal Packing : Exhibits C–H⋯N hydrogen bonds and π-π interactions, which stabilize its solid-state structure. This contrasts with 4-hydroxythiazole derivatives, where -OH may form stronger intermolecular hydrogen bonds .

Spectroscopic and Physical Properties

  • NMR Data: Thiazole-carbonitriles typically show distinct ¹H NMR signals for substituents. For example, 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile () displays aromatic proton shifts at δ 7.5–8.5 ppm, while methyl groups in 4-Methylthiazole-2-carbonitrile resonate near δ 2.6 ppm .
  • Solubility: Hydroxyl and amino derivatives are expected to have higher aqueous solubility than methyl/chloro analogs due to polar substituents.

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